Pirenoxine, chemically known as 1-Hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylic acid, is a synthetic compound that has been the subject of scientific research for its potential biological activities. [, , , , ] While often associated with ophthalmological applications, this analysis will focus on its broader research implications.
A more recent approach utilizes ferric chloride in aqueous sulfuric acid as a safer and more cost-effective alternative for oxidizing 4,5,6,8-Tetrahydroxyquinoline-2-carboxylic acid. [] This method has demonstrated superior yields compared to the conventional method, making it a preferable option for large-scale production. []
Pirenoxine itself is synthesized by condensing 5,8-Dihydro-4,6-dihydroxy-5,8-dioxoquinoline-2-carboxylic acid with 2-Aminophenol in acetic acid. []
Pirenoxine exhibits the capability to bind with selenite anions and calcium cations. [] Studies employing UV, NMR, and Isothermal Titration Calorimetry (ITC) analyses have revealed that Pirenoxine can bind up to six selenite anions. [] The binding process appears to be concentration-dependent, with peripheral binding sites occupied first, followed by π-π interactions with the aromatic moiety. []
In the case of calcium cation interaction, the 3-carboxylate and β-ketoimine functional groups of Pirenoxine are responsible for chelating calcium ions. [] Molecular orbital calculations have provided further evidence supporting the π-π interactions between selenite and the Pirenoxine aromatic framework. [] Binding energy analyses suggest that these interactions primarily occur at the benzoquinone (ring I) π-system. []
Furthermore, research suggests that Pirenoxine may modulate the expression of apoptosis-related genes in lens epithelial cells. [, , ] By upregulating anti-apoptotic proteins like Bcl-2 and downregulating pro-apoptotic proteins like Bax, Pirenoxine may protect against cell death induced by oxidative stress. [, , ]
Pirenoxine's physical and chemical properties have been investigated to optimize its formulation and delivery. [, , ] Research indicates that Pirenoxine exhibits limited solubility in acidic aqueous solutions but demonstrates good stability in aqueous suspensions within a pH range of 3.4-4.0. [] Conversely, it exhibits good solubility in neutral aqueous solutions. []
Efforts have been made to develop stable and bioavailable formulations of Pirenoxine. [, , , ] For instance, thermosensitive ophthalmic suspensions have been explored to improve its ocular delivery. [, ] These formulations undergo a phase transition upon contact with the ocular surface, transforming from a liquid to a gel, which prolongs drug residence time and enhances drug absorption. [, ]
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6